3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride
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Overview
Description
3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C9H7ClF2O2S and a molecular weight of 252.67 g/mol . It is known for its unique structure, which includes a difluorocyclopropyl group attached to a benzenesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride typically involves the reaction of 3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to the corresponding sulfonic acid using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Scientific Research Applications
3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The difluorocyclopropyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
3-(2,2-Difluorocyclopropyl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
2-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of a difluorocyclopropyl group, which affects its reactivity and applications.
2,3-Difluorobenzoyl chloride: This compound has a difluorobenzoyl group, which also influences its chemical properties and uses.
The unique difluorocyclopropyl group in this compound provides distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
3-(2,2-difluorocyclopropyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2S/c10-15(13,14)7-3-1-2-6(4-7)8-5-9(8,11)12/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVHVEGEEPBASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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